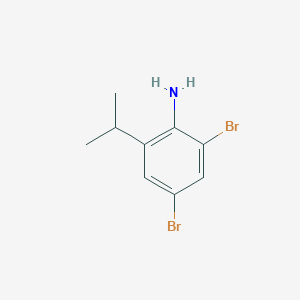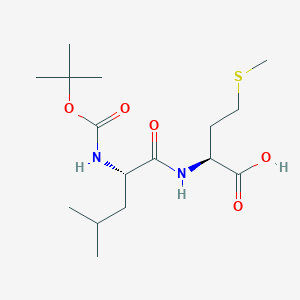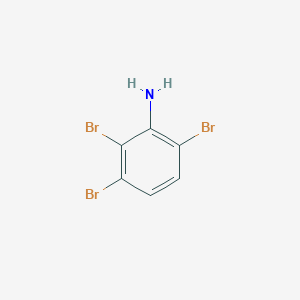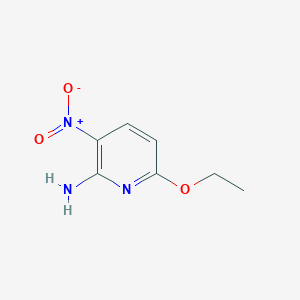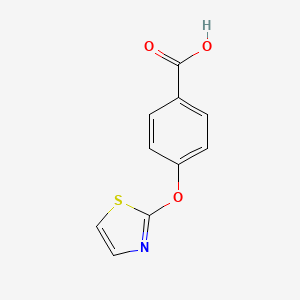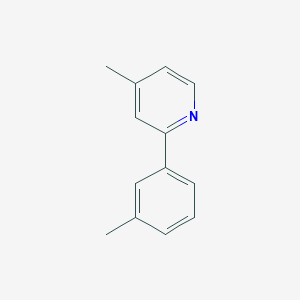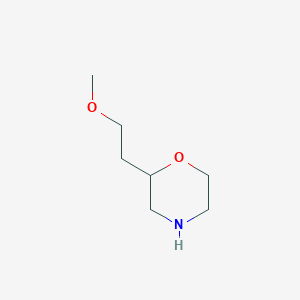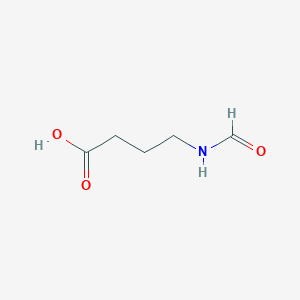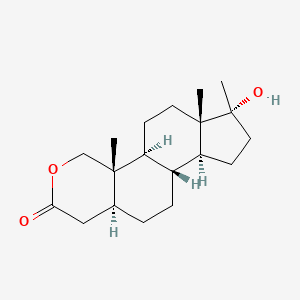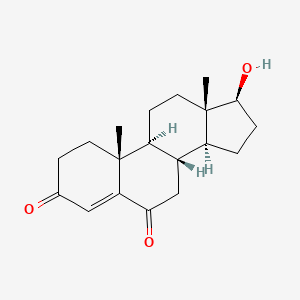![molecular formula C11H13N3S B1610927 [2-(1H-インドール-3-イル)エチル]チオ尿素 CAS No. 312751-53-4](/img/structure/B1610927.png)
[2-(1H-インドール-3-イル)エチル]チオ尿素
説明
“[2-(1H-Indol-3-yl)-ethyl]-thiourea” is a compound with the molecular formula C11H13N3S . It has a molecular weight of 219.31 g/mol . The IUPAC name for this compound is 2-(1H-indol-3-yl)ethylthiourea .
Synthesis Analysis
The synthesis of indole derivatives, including “[2-(1H-Indol-3-yl)-ethyl]-thiourea”, has been explored in drug discovery . A series of 2-(1H-indol-3-yl) ethylthiourea derivatives have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of “[2-(1H-Indol-3-yl)-ethyl]-thiourea” includes an indole ring attached to an ethylthiourea group . The compound has a complex structure with a high degree of molecular complexity .Physical And Chemical Properties Analysis
“[2-(1H-Indol-3-yl)-ethyl]-thiourea” has a density of 1.3±0.1 g/cm³, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a topological polar surface area of 85.9 Ų and a molar refractivity of 67.1±0.3 cm³ .科学的研究の応用
新規化合物の合成
化合物“[2-(1H-インドール-3-イル)エチル]チオ尿素”は、新規化合物の合成に使用できます。 例えば、トリプタミンとナプロキセンの反応に使用され、新しいナプロキセン誘導体が得られています . 同様に、トリプタミンとイブプロフェンとの反応に使用され、新しい化合物が合成されています .
非ステロイド性抗炎症薬(NSAID)研究
この化合物は、NSAID関連の研究に使用されてきました。 よく知られたNSAIDであるナプロキセンと組み合わせて、このような組み合わせの可能性のある利点を研究してきました .
抗ウイルス研究
研究では、この化合物が潜在的な抗ウイルス特性を持つ可能性があることが示唆されています。 例えば、ナプロキセンを含む3つの薬の組み合わせは、インフルエンザA(H3N2)感染症で入院した患者の治療に使用されてきました .
ニューロモジュレーター研究
この化合物は、ニューロモジュレーターおよびサイケデリック誘導体関連の研究に使用されてきました。 この化合物と構造を共有するトリプタミン誘導体は、人体において重要な役割を果たしています .
有機電子材料
この化合物は、有機電子材料の創製に潜在的な用途があります。 2光子吸収、有機半導体、有機太陽電池(OPV)、有機電界効果トランジスタ(OFET)、情報記憶デバイス、非線形光学(NLO)、センサー、および有機発光ダイオード(OLED)に関連する研究で使用されてきました .
β-カルボリン形成
この化合物は、新規の塩基促進融合β-カルボリン形成戦略の開発に使用されてきました .
阻害活性研究
この化合物は、阻害活性に関連する研究に使用されてきました。 例えば、強力な阻害活性を示した3-(3-置換インドール-2-イル)キノキサリン-2-オンの合成に使用されてきました .
作用機序
Target of Action
It is known that indole derivatives have a broad spectrum of biological activities and bind with high affinity to multiple receptors . For instance, some indole derivatives are known to target interleukin-2 .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
[2-(1H-Indol-3-yl)-ethyl]-thiourea plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including proteases and kinases, influencing their activity. For instance, it can act as an inhibitor for certain proteases, thereby modulating protein degradation pathways. Additionally, [2-(1H-Indol-3-yl)-ethyl]-thiourea has been observed to bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, highlighting the compound’s versatility in biochemical processes .
Cellular Effects
The effects of [2-(1H-Indol-3-yl)-ethyl]-thiourea on cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, [2-(1H-Indol-3-yl)-ethyl]-thiourea can either promote or inhibit cell growth. Furthermore, it has been shown to affect gene expression, leading to changes in the levels of various proteins involved in cellular metabolism. These effects underscore the compound’s potential as a therapeutic agent in diseases characterized by dysregulated cell signaling and metabolism .
Molecular Mechanism
At the molecular level, [2-(1H-Indol-3-yl)-ethyl]-thiourea exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active sites of enzymes, this compound can prevent substrate binding and subsequent catalytic activity. Additionally, [2-(1H-Indol-3-yl)-ethyl]-thiourea can induce conformational changes in proteins, affecting their stability and function. These molecular interactions are critical for understanding the compound’s role in various biochemical pathways and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(1H-Indol-3-yl)-ethyl]-thiourea have been observed to change over time. The compound’s stability and degradation are key factors influencing its long-term effects on cellular function. Studies have shown that [2-(1H-Indol-3-yl)-ethyl]-thiourea remains stable under specific conditions, maintaining its activity over extended periods. Degradation products can also form, which may have distinct biological activities. Long-term studies in vitro and in vivo have highlighted the compound’s sustained impact on cellular processes, emphasizing the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of [2-(1H-Indol-3-yl)-ethyl]-thiourea vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as promoting cell survival and reducing inflammation. At higher doses, toxic effects can occur, including cell death and tissue damage. These threshold effects are crucial for determining the therapeutic window of [2-(1H-Indol-3-yl)-ethyl]-thiourea and for optimizing its dosage in potential clinical applications .
Metabolic Pathways
[2-(1H-Indol-3-yl)-ethyl]-thiourea is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it has been shown to affect the metabolism of amino acids and nucleotides, highlighting its role in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s broader biological effects .
Transport and Distribution
Within cells and tissues, [2-(1H-Indol-3-yl)-ethyl]-thiourea is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, its localization within cells can be influenced by factors such as pH and the presence of other biomolecules. These transport and distribution dynamics are critical for understanding how [2-(1H-Indol-3-yl)-ethyl]-thiourea exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of [2-(1H-Indol-3-yl)-ethyl]-thiourea plays a significant role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and for exerting its biological effects. Understanding the subcellular distribution of [2-(1H-Indol-3-yl)-ethyl]-thiourea is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-(1H-indol-3-yl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11(15)13-6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBGONPRSGPFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573460 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312751-53-4 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


